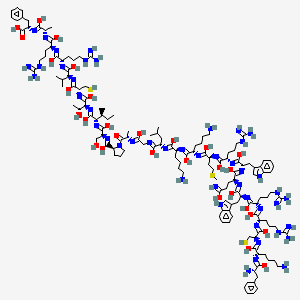
PROTEIN KINASE C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Protein Kinase C (PKC) is a family of protein kinase enzymes that control the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . PKC enzymes are activated by signals such as increased concentration of diacylglycerol levels or calcium ions .
Synthesis Analysis
PKC plays a crucial role in signal transduction for a variety of biologically active substances which activate cellular functions and proliferation . The DsPKC gene was highly expressed upon induction with isopropyl-β-d-thiogalactoside (IPTG) at a final concentration of 0.2mmolL −1 at 37°C .Molecular Structure Analysis
Understanding the three-dimensional structure of PKC has been a fundamental goal in the PKC field . The determination of the structure is a prerequisite for a complete understanding of the complex activation mechanisms of PKC .Chemical Reactions Analysis
PKC enzymes play important roles in several signal transduction cascades . In biochemistry, the PKC family consists of fifteen isozymes in humans . They are divided into three subfamilies, based on their second messenger requirements: conventional (or classical), novel, and atypical .Physical And Chemical Properties Analysis
PKC is a serine/threonine kinase characterized by its activation in vitro by Ca2+, phospholipid (primarily phosphatidylserine), and diacylglycerol (DAG) . PKC is activated intracellularly by signal transduction pathways that produce DAG along with some lysophospholipids and fatty acids .Mechanism of Action
PKC enzymes are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins . PKC enzymes in turn are activated by signals such as increases in the concentration of diacylglycerol (DAG) or calcium ions (Ca 2+ ) .
Safety and Hazards
Future Directions
properties
CAS RN |
141436-78-4 |
|---|---|
Product Name |
PROTEIN KINASE C |
Molecular Formula |
C10H10O5 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



